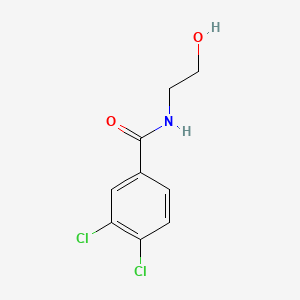

3,4-二氯-N-(2-羟乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,4-dichloro-N-(2-hydroxyethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides often contain various substituents that can significantly alter their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, which are closely related to the target compound, can be performed using Darzens condensation of aromatic aldehydes and anilides of dichloroacetic acid. These intermediates can then undergo acid-catalyzed rearrangements to form different cyclic compounds, depending on the reaction conditions and substituents present . Although the exact synthesis of 3,4-dichloro-N-(2-hydroxyethyl)benzamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and computational methods like density functional theory (DFT). For example, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction, indicating it crystallizes in a triclinic system. DFT calculations can provide insights into the molecular geometry, vibrational frequencies, and electronic properties of such compounds . These methods could be used to analyze the molecular structure of 3,4-dichloro-N-(2-hydroxyethyl)benzamide as well.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are influenced by their substituents. The reaction pathways and products can be predicted and optimized using experimental and computational studies. For instance, the formation of different cyclic compounds from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides involves competing reaction channels that depend on the substituents and reaction conditions . Understanding these reaction mechanisms is crucial for the synthesis of specific benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Computational studies, including DFT calculations, can predict properties like HOMO and LUMO energies, molecular electrostatic potential, and thermodynamic properties . These properties are essential for understanding the behavior of the compounds in different environments and for their potential applications.

Relevant Case Studies

While the provided papers do not mention specific case studies involving 3,4-dichloro-N-(2-hydroxyethyl)benzamide, they do discuss the biological activities of related benzamide derivatives. For example, some N-(3-hydroxy-2-pyridyl)benzamides exhibit antibacterial activity against various bacteria . Similarly, other benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities . These studies highlight the potential of benzamide derivatives in developing new pharmaceutical agents.

科学研究应用

Antitumor Agent Development

Research has shown that derivatives of the compound have been explored for their antitumor properties. For instance, a study described the unexpected dimerization of a nitrobenzyl chloride derivative under basic conditions, highlighting its potential as an antitumor agent and emphasizing the importance of degradation studies in drug development (Santos et al., 2013).

Chemical Stability and Kinetics

Another area of interest is the kinetic analysis of related compounds under various conditions. A study on the kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon the addition of electron-withdrawing groups provided insights into the stability and reactivity of these compounds, which can be crucial for designing more effective and stable drugs or chemicals (Tenn, French, & Nagorski, 2001).

Antipathogenic Activity

The antipathogenic properties of certain derivatives have also been studied, with findings indicating significant activity against bacteria known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents based on these chemical structures (Limban, Marutescu, & Chifiriuc, 2011).

Material Science Applications

In the field of material science, derivatives of 3,4-dichloro-N-(2-hydroxyethyl)benzamide have been utilized as metalloligands for designing single-molecule and single-chain magnets. These studies not only extend the compound's applications beyond pharmaceuticals but also open new avenues for research in magnetic materials and their potential technological applications (Costes, Vendier, & Wernsdorfer, 2010).

安全和危害

属性

IUPAC Name |

3,4-dichloro-N-(2-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIALBUXJZFVBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCO)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367239 |

Source

|

| Record name | 3,4-dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-hydroxyethyl)benzamide | |

CAS RN |

28298-26-2 |

Source

|

| Record name | 3,4-dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)